REACTION_CXSMILES
|
[Si]([O:8][CH2:9][CH2:10][CH2:11][C:12]1[S:16][C:15]([CH:17]=[O:18])=[CH:14][CH:13]=1)(C(C)(C)C)(C)C.O>CO.O>[OH:8][CH2:9][CH2:10][CH2:11][C:12]1[S:16][C:15]([CH:17]=[O:18])=[CH:14][CH:13]=1 |f:2.3|
|
Name
|
5-(3-((t-butyldimethylsilyl)oxy)propyl)thiophene-2-carbaldehyde
|
Quantity
|
871 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCCC1=CC=C(S1)C=O
|
Name
|
p-tosic acid monohydrate
|
Quantity
|
58 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Organics were extracted with ethyl acetate (2×75 mL) and ether (75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The crude residue was subjected to chromatography on silica gel with gradient elution (20-50% ethyl acetate in hexanes)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
OCCCC1=CC=C(S1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 360 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |